molecular formula C14H17N5O2S2 B2587665 N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207025-45-3

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2587665
CAS No.: 1207025-45-3
M. Wt: 351.44
InChI Key: DJPIZVDRWGMLOS-UHFFFAOYSA-N
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Description

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetically designed small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. Its molecular architecture, featuring linked thiadiazole and thiazole heterocyclic systems, is characteristic of scaffolds designed to modulate protein kinase activity. Research into analogous compounds has demonstrated potent inhibitory effects on focal adhesion kinase (FAK) , a non-receptor tyrosine kinase that is critically involved in cancer cell proliferation, survival, and metastasis. By potentially targeting FAK, this compound serves as a valuable chemical probe for investigating FAK signaling pathways in various cancer cell lines and in vivo models. Its research value extends to the study of tumor microenvironment and cancer cell adhesion and migration, providing insights that could inform the development of novel targeted anticancer therapeutics. Further investigation is required to fully elucidate its specific binding affinity, selectivity profile, and cellular efficacy.

Properties

IUPAC Name

N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S2/c1-8-18-19-14(23-8)16-11(20)6-10-7-22-13(15-10)17-12(21)9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H,15,17,21)(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPIZVDRWGMLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting cytotoxic properties against cancer cells. The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and disruption of cellular processes.

Biological Activity

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates both thiadiazole and thiazole moieties, known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Compounds containing thiadiazole and thiazole rings have been extensively studied for their antimicrobial properties . Research indicates that derivatives of these heterocycles exhibit activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The structural modifications in these compounds can enhance their efficacy and selectivity.

Case Study: Antitubercular Activity

A study highlighted the synthesis of thiadiazole derivatives which showed promising anti-tubercular activity. For instance, one derivative exhibited an MIC\text{MIC} (Minimum Inhibitory Concentration) of 0.25 µg/mL against Mtb strain H37Rv, indicating strong potential as a therapeutic agent against tuberculosis .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities . The mechanism often involves the inhibition of cell proliferation through various pathways, including modulation of cyclin-dependent kinases (CDKs).

The compound acts at the G1-S transition phase of the cell cycle, promoting the E2F transcriptional program necessary for DNA synthesis initiation. It also plays a crucial role in regulating cellular proliferation and apoptosis in cancer cells .

Anti-inflammatory Effects

Some studies have suggested that compounds containing thiadiazole structures may exhibit anti-inflammatory properties . This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Toxicity Profile

Despite their beneficial effects, certain derivatives can exhibit toxicity. For example, compounds with thiadiazole rings have been reported to cause skin irritation and acute toxicity when ingested . Therefore, understanding the safety profile is crucial for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Substituent Variability : Modifications on the thiadiazole and thiazole rings can significantly alter potency and selectivity.
  • Hydrophobicity : The balance between hydrophilic and lipophilic properties affects bioavailability.
  • Steric Hindrance : Larger substituents may hinder interaction with biological targets.

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeMIC/IC50 ValueReference
AntitubercularThiadiazole Derivative0.25 µg/mL
AnticancerCDK InhibitorVaries
Anti-inflammatoryThiadiazole-basedNot specifiedGeneral Findings
ToxicityVarious DerivativesSkin irritation

Future Directions

Research into this compound should focus on:

  • Optimizing Efficacy : Further structural modifications to enhance potency against specific pathogens or cancer cells.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Elucidating detailed mechanisms of action to better understand how these compounds exert their biological effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole rings exhibit potent antimicrobial properties. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell walls. In a study evaluating various derivatives, compounds similar to N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Anticancer Potential

The anticancer potential of this compound has been highlighted in several studies. The structural features of this compound suggest it may act as a dual-action agent targeting both DNA synthesis and cell proliferation pathways. For instance, in vitro studies have demonstrated that similar compounds can inhibit thymidylate synthase (TS), an enzyme crucial for DNA replication, with IC50 values as low as 0.47 µM .

Case Study: In Silico Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various cancer-related targets. These studies suggest that the compound could effectively bind to active sites of proteins involved in cell cycle regulation and apoptosis, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound's efficacy as an antimicrobial and anticancer agent is primarily attributed to its ability to inhibit specific enzymes:

  • Thymidylate Synthase Inhibition : Compounds with similar structures have been shown to inhibit TS, leading to reduced DNA synthesis in cancer cells.
  • Lipoxygenase Inhibition : Some derivatives have been evaluated as potential inhibitors of lipoxygenase enzymes involved in inflammatory pathways, suggesting additional therapeutic avenues for inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and thiadiazole groups:

Reaction Type Conditions Products Key Observations
Amide hydrolysis6M HCl, reflux (110°C, 8–12 hrs)Cyclopentanecarboxylic acid + 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)acetamideRate depends on steric hindrance from the cyclopentane ring.
Thiadiazole ring openingNaOH (10%), 80°C, 4 hrsThiol intermediate + NH₃ releaseSulfur atoms in the thiadiazole enhance susceptibility to nucleophilic attack.

Nucleophilic Substitution

The thiazole and thiadiazole rings participate in substitution reactions:

Site Reagents Conditions Product Mechanism
Thiadiazole C-2 positionMethyl iodide (CH₃I)DMF, 60°C, 6 hrsN-methylated thiadiazole derivativeSN² mechanism favored due to ring electron deficiency.
Thiazole C-4 positionChloromethyl ethyl ether (ClCH₂OR)Acetonitrile, reflux, 10 hrs4-(alkoxymethyl)thiazole analogElectrophilic substitution at electron-rich positions.

Cycloaddition Reactions

The thiadiazole moiety engages in [3+2] cycloadditions:

Reaction Partner Conditions Product Application
PhenylacetyleneCu(I) catalyst, RT, 24 hrsTriazole-fused hybrid compoundEnhances biological activity via click chemistry.
Nitrile oxideToluene, 80°C, 12 hrsIsoxazoline-thiadiazole adductModular synthesis of heterocyclic libraries.

Oxidation and Reduction

Redox reactions modify sulfur-containing groups:

Process Reagents Outcome Notes
Thioamide oxidationH₂O₂ (30%), AcOH, 50°CSulfoxide/sulfone derivativesControlled oxidation preserves the thiazole ring.
Thiadiazole reductionNaBH₄, MeOH, 0°C, 2 hrsDihydrothiadiazole intermediatePartial saturation alters electronic properties.

Amide Functionalization

The carboxamide group undergoes derivatization:

Reaction Reagents Conditions Product
EsterificationSOCl₂, followed by ROHReflux, 6 hrsCyclopentanecarboxylate ester
Grignard additionCH₃MgBrTHF, −78°C, 1 hrTertiary alcohol derivative

Research Findings

  • Biological relevance : Reactions at the thiadiazole ring (e.g., alkylation) improve anticancer activity by enhancing DNA intercalation.

  • Stability : Hydrolysis rates vary significantly between acidic (faster) and basic (slower) conditions due to protonation effects on the amide carbonyl.

  • Synthetic utility : Cycloadditions enable rapid diversification for structure-activity relationship (SAR) studies.

For precise synthetic protocols, consult primary literature on thiadiazole-thiazole hybrids and associated patents (e.g., ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Motifs

The compound shares structural similarities with several derivatives in the provided evidence:

Compound Key Structural Differences Potential Impact on Activity
XCT790 () Contains a 1,3,4-thiadiazol-2-yl group linked via a cyanoacrylamide scaffold. The trifluoromethyl groups in XCT790 enhance electron-withdrawing effects, potentially increasing target selectivity but reducing solubility .
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (: 1104637-08-2) Replaces thiadiazole with a thiophene and modifies the acetamide linker. Thiophene’s lower electronegativity compared to thiadiazole may reduce hydrogen-bonding capacity .
Compound 74 () Features a cyclopropane carboxamide and benzo[d][1,3]dioxol-5-yl group. The cyclopropane’s rigidity may limit conformational flexibility, potentially reducing binding kinetics .

Research Findings and Limitations

  • Contradictions : highlights conflicting trends; thiophene-containing analogs (e.g., 1104637-08-2) show reduced potency compared to thiadiazoles, emphasizing the latter’s superiority in charge transfer interactions .

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide, and what are the critical reaction conditions?

The compound can be synthesized via multi-step reactions involving thiazole and thiadiazole intermediates. A common approach involves:

  • Step 1 : Condensation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form the chloroacetamide intermediate .
  • Step 2 : Cyclization of the intermediate with cyclopentanecarboxamide under reflux in acetonitrile or DMF, using iodine and triethylamine as catalysts .
  • Key Conditions : Maintain stoichiometric control (1:1 molar ratio), monitor reaction completion via TLC, and purify via recrystallization (ethanol/DMF mixtures). Typical yields range from 70–85% .

Table 1 : Representative Reaction Parameters

StepReagentsSolventTemperatureTimeYield
1Chloroacetyl chloride, TEADioxane20–25°C1–2 hrs75–80%
2Iodine, TEADMFReflux3–5 hrs70–85%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The thiadiazole ring protons resonate at δ 8.2–8.5 ppm, while the cyclopentane carboxamide carbonyl appears at ~170 ppm. The thiazole methyl group (5-methyl) shows a singlet at δ 2.4 ppm .
  • IR : Key peaks include N–H stretches (~3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–S–C (650–700 cm⁻¹) .
  • MS : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 367.4 g/mol for C₁₆H₁₈N₄O₂S₂) with fragmentation patterns confirming the thiadiazole and thiazole moieties .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., MCF-7, HeLa) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Modifications :
  • Replace the cyclopentane carboxamide with bulkier groups (e.g., cyclohexane) to enhance hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the thiadiazole ring to improve metabolic stability .
    • Testing : Compare IC₅₀ values of derivatives in dose-response assays to identify critical substituents .

Q. What strategies mitigate poor metabolic stability observed in preclinical studies?

  • Prodrug Design : Mask the carboxamide group as an ester to enhance oral bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .

Q. How do polymorphic forms of this compound affect its physicochemical properties?

  • Screening : Use solvent evaporation (e.g., ethanol, acetonitrile) to isolate polymorphs, followed by DSC and PXRD for characterization .
  • Dissolution Testing : Compare solubility and dissolution rates of Form I (stable) vs. Form II (metastable) in simulated gastric fluid .

Q. What computational methods predict binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (hydrogen bonding with carboxamide) .
  • MD Simulations : GROMACS-based 100 ns simulations to assess stability of ligand-target complexes .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Variable Control : Standardize assay conditions (cell passage number, serum concentration, incubation time) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC₅₀ corrected for assay variability) .

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